molecular formula C10H7ClN2O B13615762 2-Chloro-6-(1h-imidazol-1-yl)benzaldehyde

2-Chloro-6-(1h-imidazol-1-yl)benzaldehyde

Cat. No.: B13615762
M. Wt: 206.63 g/mol
InChI Key: VECQBFBIYHJZDV-UHFFFAOYSA-N
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Description

2-Chloro-6-(1h-imidazol-1-yl)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with a chlorine atom and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(1h-imidazol-1-yl)benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with imidazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(1h-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: 2-Chloro-6-(1h-imidazol-1-yl)benzoic acid.

    Reduction: 2-Chloro-6-(1h-imidazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-(1h-imidazol-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(1h-imidazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(1h-imidazol-1-yl)benzonitrile: Similar structure but with a nitrile group instead of an aldehyde.

    2-Chloro-6-(1h-imidazol-1-yl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.

Biological Activity

2-Chloro-6-(1H-imidazol-1-yl)benzaldehyde is an organic compound notable for its diverse biological activities, primarily attributed to its unique structural features, which include a benzaldehyde functional group and an imidazole ring. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, including infections and cancer.

Chemical Structure and Properties

  • Molecular Formula : C_10H_8ClN_3O
  • Molecular Weight : Approximately 182.62 g/mol

The presence of the imidazole ring enhances its ability to interact with biological targets, making it a valuable candidate in drug design. The chlorine atom on the benzene ring contributes to the compound's electrophilicity, which is crucial for its reactivity in biological systems.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. Specifically, this compound has been shown to possess:

  • Antibacterial Activity : Studies have demonstrated that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, in a disk diffusion assay, derivatives of imidazole exhibited inhibition zones ranging from 27 mm to 32 mm against resistant strains of H. pylori .
  • Antifungal Activity : The compound also shows potential antifungal effects against species such as Candida albicans, indicating its broad-spectrum antimicrobial capabilities .

Anticancer Activity

The imidazole moiety is known for its role in coordinating with metal ions and inhibiting enzymes involved in metabolic pathways related to cancer. Preliminary studies suggest that this compound could inhibit cell proliferation in cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values as low as 0.075 µM in breast cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Metal Ion Coordination : The imidazole ring can coordinate with metal ions, affecting enzyme activity and potentially leading to cytotoxic effects in cancer cells.
  • Interaction with Biological Targets : Binding affinity studies indicate that this compound interacts with various receptors and enzymes, elucidating its mechanism of action .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of imidazole derivatives, including this compound:

StudyFindings
Foroumadi et al. (2020)Identified significant antibacterial activity against metronidazole-resistant H. pylori strains .
Basavaraju et al. (2020)Reported on the synthesis and characterization of imidazole derivatives with potent antimicrobial properties .
PMC Review (2023)Discussed the anticancer potential of related compounds with IC50 values indicating low toxicity against non-cancerous cells while being effective against cancer cell lines .

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

2-chloro-6-imidazol-1-ylbenzaldehyde

InChI

InChI=1S/C10H7ClN2O/c11-9-2-1-3-10(8(9)6-14)13-5-4-12-7-13/h1-7H

InChI Key

VECQBFBIYHJZDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=O)N2C=CN=C2

Origin of Product

United States

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